molecular formula C11H9ClN2O2 B8632018 2-chloro-4-ethyl-6-nitroQuinoline

2-chloro-4-ethyl-6-nitroQuinoline

Cat. No.: B8632018
M. Wt: 236.65 g/mol
InChI Key: TYMCMGIGMTUNOS-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-6-nitroquinoline is a quinoline derivative featuring a chloro group at position 2, an ethyl substituent at position 4, and a nitro group at position 5. Quinoline derivatives are known for diverse applications, including pharmaceuticals, agrochemicals, and materials science, owing to their planar aromatic structure and tunable electronic properties .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

2-chloro-4-ethyl-6-nitroquinoline

InChI

InChI=1S/C11H9ClN2O2/c1-2-7-5-11(12)13-10-4-3-8(14(15)16)6-9(7)10/h3-6H,2H2,1H3

InChI Key

TYMCMGIGMTUNOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
2-Chloro-4-methyl-6-nitroquinoline 2-Cl, 4-Me, 6-NO₂ 222.63 Intermediate in organic synthesis; studied for nitration reactivity
4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline 4-Cl, 6-Me, 5-NO₂, 2-CF₃ 290.64 Enhanced lipophilicity due to CF₃ group; potential agrochemical use
Methyl 4-chloro-6-nitroquinoline-2-carboxylate 4-Cl, 6-NO₂, 2-COOCH₃ 266.64 Ester functionality improves solubility; anti-tuberculosis activity reported
4-Chloro-6,7-dimethoxyquinoline 4-Cl, 6,7-(OMe)₂ 223.66 Planar structure with intramolecular C–H⋯Cl interactions; synthetic precursor
6-Chloro-2-methyl-4-phenylquinoline-3-carboxylate 6-Cl, 2-Me, 4-Ph, 3-COOCH₂CH₃ 325.79 Crystallographic data available; anti-inflammatory potential

Physicochemical Properties

  • Electronic Effects: The nitro group at position 6 (as in 2-chloro-4-ethyl-6-nitroquinoline) strongly withdraws electrons, reducing the basicity of the quinoline nitrogen compared to methoxy or methyl substituents .
  • Solubility : Ethyl and methyl groups at position 4 enhance hydrophobicity, while ester or carboxylate groups (e.g., in ) improve aqueous solubility.
  • Thermal Stability: Nitro-substituted quinolines (e.g., ) exhibit higher melting points (~403–404 K) compared to non-nitro analogs due to increased intermolecular interactions.

Research Findings and Data Tables

Table 1: Spectroscopic Data for Selected Compounds

Compound $^1$H NMR (δ, ppm) IR (cm⁻¹) Application
2-Chloro-4-methyl-6-nitroquinoline 2.52 (s, 3H, Me), 7.97 (d, J=9.1 Hz, H-8) 1599 (C=C), 1341 (NO₂) Synthetic intermediate
4-Chloro-6,7-dimethoxyquinoline 8.57 (d, J=5.1 Hz, H-1), 4.04 (s, 6H, OMe) 3179 (O-H), 1076 (C-O) Crystal engineering
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate 2.52 (s, 3H, Me), 7.26–7.52 (m, Ph) 1732 (C=O), 822 (C-Cl) Anti-tuberculosis research

Table 2: Comparative Reactivity in Nitration

Compound Nitration Position Yield (%) Conditions
2-Chloro-4-methylquinoline 6 60 HNO₃/H₂SO₄, 0°C
4-Chloro-6-methoxyquinoline 5 45 Acetyl nitrate, 50°C

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-ethyl-6-nitroquinoline, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : The synthesis typically involves chlorination and nitration of a pre-functionalized quinoline scaffold. For example, POCl₃ is widely used for introducing chloro groups at position 2 (as seen in analogous compounds like 4-chloro-6,7-dimethoxyquinoline) under reflux conditions . Nitration at position 6 can be achieved using mixed acids (HNO₃/H₂SO₄), but precise temperature control (0–5°C) is critical to avoid over-nitration. Purification via column chromatography (e.g., petroleum ether/EtOAc gradients) ensures high yields (>70%) . Key challenges include regioselectivity and side reactions from the ethyl group’s steric effects.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons in the quinoline ring appear as doublets (δ 7.3–8.5 ppm), with the ethyl group’s CH₂ and CH₃ signals at δ 1.2–1.4 and δ 2.6–2.8 ppm, respectively .
  • IR Spectroscopy : Stretching vibrations for C-Cl (750–600 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (ESI-MS) : A molecular ion peak [M+H]⁺ at m/z 251.6 (calculated) validates the molecular formula .

Q. What are the primary solubility and stability considerations for handling this compound in aqueous and organic media?

  • Methodological Answer : The compound is sparingly soluble in water due to its hydrophobic quinoline core and nitro/chloro substituents. Use polar aprotic solvents (DMF, DMSO) for dissolution. Stability tests indicate degradation under prolonged UV exposure; storage in amber vials at −20°C in inert atmospheres (N₂) is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against antimicrobial targets?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with variations at positions 4 (e.g., replacing ethyl with methyl or phenyl) and 6 (e.g., replacing nitro with methoxy) .
  • Step 2 : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (MIC assays). Include positive controls like ciprofloxacin.
  • Step 3 : Correlate substituent electronic effects (Hammett σ values) with activity trends. Nitro groups enhance electron-withdrawing effects, potentially improving membrane penetration .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to cytochrome P450 enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB ID 1TQN (CYP3A4) to simulate ligand-enzyme interactions. Focus on hydrogen bonding with heme iron and hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the enzyme-ligand complex. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can contradictory data on nitro group reactivity in similar quinoline derivatives be resolved?

  • Methodological Answer : Contradictions often arise from differing electronic environments. For example, nitro groups in 6-nitroquinolines exhibit higher electrophilicity compared to 8-nitro analogs due to resonance effects. Validate via:

  • Cyclic Voltammetry : Measure reduction potentials to quantify nitro group reactivity .
  • DFT Calculations : Compare LUMO energies of positional isomers using Gaussian09 (B3LYP/6-31G* basis set) .

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